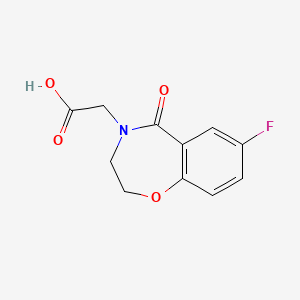

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid

Descripción general

Descripción

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is a useful research compound. Its molecular formula is C11H10FNO4 and its molecular weight is 239.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. It possesses a benzoxazepine framework, characterized by the fusion of a benzene ring and an azepine ring, which contributes to its diverse biological properties.

- Molecular Formula : C₁₁H₁₀FNO₄

- Molecular Weight : 239.2 g/mol

- Key Features :

- Contains a fluorine atom at the 7-position.

- A carboxylic acid group at the 4-position enhances its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antibacterial Activity :

- The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in antibiotic development.

-

Herbicidal Properties :

- Preliminary studies indicate that this compound may serve as a herbicide, impacting plant growth and development.

-

Kinase Inhibition :

- There are indications that it may act as a kinase inhibitor, which is crucial for the regulation of various cellular processes including cell division and metabolism.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. The following table summarizes some related compounds and their features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (7-Chloro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid | C₁₁H₁₀ClNO₄ | Contains chlorine instead of fluorine; potential differences in biological activity |

| 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid | C₁₆H₁₁FN₂O₃ | Exhibits different biological properties; used as an intermediate in drug synthesis |

| (4-Oxo-3,4-dihydro-1,5-benzoxazepin-5(2H)-yl)acetic acid | C₁₁H₁₁NO₄ | Similar core structure but different substituents; may exhibit distinct pharmacological profiles |

Case Studies and Research Findings

Various studies have explored the biological activity of related compounds and their mechanisms:

- Immunomodulatory Effects :

- Antitumor Activity :

- Mechanistic Insights :

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of (7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid exhibit notable antimicrobial properties. A study published in MDPI indicated that certain derivatives showed significant activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The compound's structure allows for modifications that enhance its efficacy against pathogens.

Inhibition of Kinase Activity

A patent highlights the compound's potential as an inhibitor of RIP1 kinase, which is implicated in various diseases, including neurodegenerative disorders and cancer . The inhibition of this kinase could lead to therapeutic applications in treating conditions where RIP1 plays a critical role.

Neuroprotective Effects

Given its structural similarity to other benzoxazepines known for their neuroprotective effects, this compound may have potential in neuropharmacology. Its ability to modulate signaling pathways associated with neuronal survival suggests avenues for research into treatments for neurodegenerative diseases.

Anti-inflammatory Properties

Emerging studies suggest that compounds in the benzoxazepine family can exhibit anti-inflammatory effects. This could position this compound as a candidate for developing new anti-inflammatory medications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives derived from this compound demonstrated varying levels of antimicrobial activity. The most effective derivatives were found to inhibit the growth of Staphylococcus pneumoniae significantly, suggesting the compound's utility in developing new antibiotics .

Case Study 2: Kinase Inhibition

In a recent patent application focused on RIP1 kinase inhibitors, researchers reported that modifications to the benzoxazepine structure led to enhanced inhibitory activity against this target. This case illustrates the compound's versatility and potential as a therapeutic agent in oncology and neuroprotection .

Análisis De Reacciones Químicas

Synthetic Routes and Key Intermediate Formation

The benzoxazepine scaffold is typically synthesized via multicomponent condensation or cyclization reactions . For example:

-

Nucleophilic substitution of fluorine in fluorinated precursors (e.g., 4'-fluoro-2'-hydroxyacetophenone) with heterocyclic amines can yield intermediates like benzoxazepinones .

-

Cyclization of chalcones or substituted acetophenones with o-phenylenediamine under acidic conditions generates the diazepine or oxazepine ring .

For the acetic acid derivative, carboxylation or ester hydrolysis is a critical step. A related compound, benzyl-4-(4-oxo-4H-chromen-7-yl)-1,4-diazepan-1-carboxylate, was synthesized via nucleophilic substitution followed by cyclization in acetic acid, suggesting a similar pathway could apply .

Functionalization Reactions

The acetic acid side chain and fluorine substituent enable diverse modifications:

Biological Activity and Derivative Screening

Derivatives of benzoxazepinones exhibit kinase inhibitory activity (e.g., RIP1 kinase) . The acetic acid moiety can enhance solubility, as seen in antituberculosis pyrazole derivatives where carboxyl groups improved MIC values . Fluorine’s electron-withdrawing effects stabilize intermediates and modulate bioactivity .

Key Research Findings

-

Microwave-assisted synthesis optimizes cyclization steps (e.g., 90% yield for pyrazoline derivatives) .

-

Heterogeneous catalysts like Fe(OTs)₃/SiO₂ enable eco-friendly, high-yield syntheses .

-

Structure-activity relationships (SAR) highlight the importance of fluorine and carboxyl groups for target binding .

Challenges and Limitations

-

Steric hindrance from the fused ring system complicates direct functionalization at the 7-position .

-

Acid sensitivity of the oxazepine ring requires mild conditions for derivatization .

Experimental Protocols

Example: Synthesis of a Benzoxazepinone-Acetic Acid Analog

-

Step 1 : Condense 7-fluoro-2-hydroxyacetophenone with homopiperazinecarboxylate in DMF.

-

Step 2 : Treat with N,N-dimethylformamide dimethylacetal to form enamine intermediates.

-

Step 3 : Cyclize in acetic acid to yield the benzoxazepine core.

-

Step 4 : Hydrolyze the ester to free acetic acid using HCl/AcOH.

Propiedades

IUPAC Name |

2-(7-fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO4/c12-7-1-2-9-8(5-7)11(16)13(3-4-17-9)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSXKAJLNRAXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)F)C(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.